Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is an acylated anthocyanin pigment found in black carrot (Daucus carota ssp. sativus var. atrorubens Alef.) cultivars. [, , , ] It belongs to the cyanidin group of anthocyanins, characterized by a specific hydroxylation pattern on the flavonoid backbone. This compound contributes significantly to the intense purple coloration of black carrots. [, ] In scientific research, Cyanidin 3-xylosyl(feruloylglucosyl)galactoside serves as a subject of investigation for its potential health benefits and applications as a natural food colorant. [, , ]
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is an acylated anthocyanin pigment predominantly found in black carrots (Daucus carota ssp. sativus var. atrorubens Alef.). This compound is part of the cyanidin group of anthocyanins, characterized by a specific hydroxylation pattern on the flavonoid backbone, contributing to the intense purple coloration of black carrots. Its significance extends beyond pigmentation; it has been the subject of research for its potential health benefits and applications as a natural food colorant .
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is primarily extracted from black carrots, which are known for their high anthocyanin content. It belongs to the broader class of flavonoids, specifically categorized under anthocyanins. Anthocyanins are water-soluble pigments that provide red, purple, and blue colors to various fruits and vegetables, playing crucial roles in plant physiology and human nutrition .
The synthesis of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside can be achieved through various methods, including extraction from natural sources and biosynthetic pathways in plant tissues. Recent studies have utilized hairy root cultures from black carrots to produce this compound through biotechnological approaches. These methods often involve manipulating specific genes associated with anthocyanin biosynthesis to enhance production yields .
The biosynthetic pathway involves several enzymatic steps, starting from phenylalanine and leading to the formation of flavonoids. Key enzymes include phenylalanine ammonia-lyase, chalcone synthase, and various glycosyltransferases that facilitate the addition of sugar moieties, such as xylosyl and glucosyl groups, to the cyanidin backbone .
The mechanism of action of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside primarily revolves around its antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. This action is mediated through its ability to donate electrons or hydrogen atoms to reactive species, thereby neutralizing them .
Research indicates that this anthocyanin exhibits significant antioxidant activity as demonstrated through various assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), DPPH (1,1-diphenyl-2-picrylhydrazyl), and ORAC (oxygen radical absorbance capacity) assays .
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is typically a purple-red pigment soluble in water. Its solubility can vary depending on the pH of the solution; it tends to be more stable in acidic conditions.
Relevant analyses show that this compound retains its structural integrity under controlled conditions but may undergo transformations when exposed to extreme environments .
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside has several scientific uses:
Research continues into optimizing extraction methods and enhancing the stability of this compound for broader applications in food science and health industries .
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside (Cy3XFGG) is synthesized through coordinated actions of acyltransferases and glycosyltransferases. The acylation process involves BAHD acyltransferases, which utilize acyl-CoA donors (e.g., feruloyl-CoA) to esterify sugar moieties of anthocyanins. In purple carrots—the primary source of Cy3XFGG—this acylation occurs after glycosylation, where hydroxycinnamoyl-CoA:anthocyanin acyltransferases attach ferulic acid to the glucose residue at the anthocyanin’s 6-position [10]. Key studies demonstrate that acylation stabilizes the anthocyanin’s flavylium cation through intramolecular stacking, where the feruloyl group folds over the cyanidin core, shielding it from nucleophilic water attack [3] [8]. This mechanism significantly enhances pigment stability under physiological pH conditions.
Genetic analyses in Daucus carota (carrot) reveal that acylation requires the expression of specific regulatory transcription factors. For instance, introducing snapdragon-derived AmRosea1 (MYB) and AmDelila (bHLH) genes into orange carrots restores anthocyanin biosynthesis but yields cyanidin derivatives acylated with sinapic acid instead of ferulic acid, indicating species-specific acyltransferase preferences [1].
Table 1: Key Enzymes in Cy3XFGG Biosynthesis
Enzyme Class | Gene/Protein | Function | Source Organism |
---|---|---|---|
BAHD Acyltransferase | DcSAT1 | Transfers sinapoyl group to anthocyanin | Daucus carota |
Glycosyltransferase | UCGalT | Catalyzes galactose attachment | Daucus carota |
bHLH Transcription Factor | AmDelila | Activates anthocyanin pathway genes | Antirrhinum majus |
Glycosylation precedes acylation in Cy3XFGG biosynthesis and is mediated by UDP-glycosyltransferases (UGTs). These enzymes exhibit stringent regiospecificity:
UGTs show distinct sugar donor specificities governed by conserved PSPG motifs. For example, gentian 3′-O-glucosyltransferase (3′GT) exclusively uses UDP-glucose and accepts only delphinidin-type anthocyanins [3]. In contrast, rice OsUGT88C3 utilizes UDP-galactose for malvidin glycosylation , while Rhododendron Rd3GT1 prefers UDP-galactose for cyanidin glycosylation [9]. This enzymatic promiscuity explains structural variations in anthocyanins across plant species.
Feruloyl acylation in Cy3XFGG is regulated by:
Biochemically, feruloylation improves anthocyanin stability by:
Cy3XFGG biosynthesis diverges from non-acylated cyanidin derivatives in four key aspects:
Table 2: Structural and Functional Comparison of Cyanidin Derivatives
Property | Cyanidin 3-Glucoside | Cy3XFGG | Biological Significance |
---|---|---|---|
Molecular Weight | 449.38 g/mol | 919.82 g/mol | Higher mass improves vacuolar retention |
Glycosylation Pattern | Monoglucoside (position 3) | Xylosyl(feruloylglucosyl)galactoside | Acylation enables intramolecular stacking |
pH Stability (pH 5.0) | t₁/₂ < 24 hours | t₁/₂ > 30 days | Enhanced food color retention |
Primary Sources | Berries, red cabbage | Purple carrots, black carrots | Species-specific enzymatic machinery |
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